![molecular formula C11H14N2 B2943490 5-(tert-Butyl)-1H-benzo[d]imidazole CAS No. 110534-15-1](/img/structure/B2943490.png)

5-(tert-Butyl)-1H-benzo[d]imidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

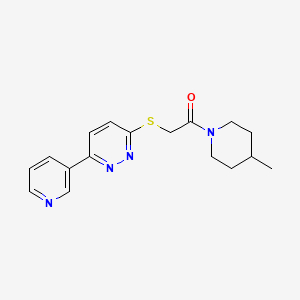

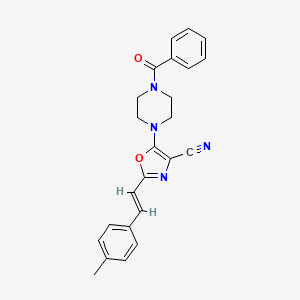

5-(tert-Butyl)-1H-benzo[d]imidazole is a derivative of imidazole, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms . The tert-butyl group is attached at the 5th position of the imidazole ring .

Synthesis Analysis

The synthesis of 5-(tert-Butyl)-1H-benzo[d]imidazole and its derivatives often involves the use of aminonitriles and formamide . An intermediate, benzyl 2-isocyanoacetate, is synthesized via sequential amidation, dehydration condensation, and an elimination reaction from glycine .科学的研究の応用

Here is a comprehensive analysis of the scientific research applications of “5-(tert-Butyl)-1H-benzo[d]imidazole”, based on the general applications of imidazole and its derivatives:

Pharmaceutical Synthesis

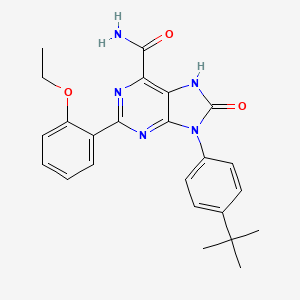

Imidazole derivatives are commonly used in pharmaceutical synthesis. For example, they can be employed in multi-component reactions to form fused bicyclic imidazole rings, which are structural components of various pharmaceuticals .

Anti-inflammatory Treatments

Imidazole compounds have been studied for their anti-inflammatory properties, particularly in the treatment of retinal ischemia. They can reduce inflammatory responses in human retinal pigment epithelial cells .

Organic Synthesis

Imidazoles serve as intermediates in organic synthesis. For instance, they can be generated in situ for the synthesis of diimidazole derivatives, which have various applications in chemical synthesis .

Chemical Research

The tert-butyl group in “5-(tert-Butyl)-1H-benzo[d]imidazole” suggests potential use in chemical research for the synthesis of more complex molecules, as tert-butyl groups are often used as protecting groups in chemistry .

作用機序

Target of Action

5-(tert-Butyl)-1H-benzo[d]imidazole is a derivative of imidazole, a heterocyclic compound. Imidazole derivatives have been found to exhibit significant activity against certain parasites, such as Toxoplasma gondii

Mode of Action

Other imidazole derivatives have been found to restrict the growth ofT. gondii in vitro . This suggests that 5-(tert-Butyl)-1H-benzo[d]imidazole may interact with its targets in a way that inhibits their growth or proliferation.

Biochemical Pathways

Given the potential antiparasitic activity of this compound, it may interfere with the metabolic processes essential for the survival and replication of parasites .

Result of Action

Based on the observed effects of similar imidazole derivatives, it’s plausible that this compound could lead to the death of targeted parasites, thereby alleviating symptoms associated with parasitic infections .

将来の方向性

The development of imidazole- and benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry . The research and development of these compounds, including 5-(tert-Butyl)-1H-benzo[d]imidazole, could open up new opportunities for the design of future generation novel and potent drugs .

特性

IUPAC Name |

6-tert-butyl-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-11(2,3)8-4-5-9-10(6-8)13-7-12-9/h4-7H,1-3H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWAWUJTUMDEWBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)N=CN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(tert-Butyl)-1H-benzo[d]imidazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Benzyl-2-(4-chlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2943408.png)

![4-[(4-Methoxyphenyl)methyl]cyclohexan-1-one](/img/structure/B2943416.png)

![N-[4-({4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-2-phenylacetamide](/img/structure/B2943419.png)

![4-[5-(2-hydroxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2943420.png)

![2-{3-oxo-5-[(2-oxo-2-phenylethyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2943425.png)

![2-{[3-Cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-phenylacetic acid](/img/structure/B2943427.png)

![N-{4-[(4-fluorobenzyl)sulfanyl]phenyl}-2-morpholinoacetamide](/img/structure/B2943429.png)

![ethyl (8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetate](/img/structure/B2943430.png)